N-(4-phenoxyphenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbothioamide
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Overview
Description
N-(4-phenoxyphenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbothioamide is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-phenoxyphenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbothioamide typically involves multi-step organic reactions. The starting materials often include phenoxybenzene, phenylpropene, and piperazine derivatives. The synthesis may involve:
Nucleophilic substitution: reactions to introduce the phenoxyphenyl group.
Aldol condensation: to form the phenylpropene moiety.
Thioamide formation: through the reaction of piperazine with thiocarbonyl compounds.
Industrial Production Methods
Industrial production methods for such compounds usually involve large-scale batch reactions under controlled conditions. The use of catalysts, solvents, and specific temperature and pressure conditions are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-phenoxyphenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce double bonds or other reducible groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic or quinone derivatives, while reduction may yield saturated hydrocarbons.
Scientific Research Applications
Chemistry: Used as a building block for more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent for various diseases.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-phenoxyphenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbothioamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of specific enzymes.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Interaction with genetic material to influence gene expression.
Comparison with Similar Compounds
Similar Compounds
N-(4-phenoxyphenyl)piperazine: Lacks the phenylpropene and thioamide groups.
4-phenylpiperazine: Lacks the phenoxyphenyl and thioamide groups.
N-(4-phenoxyphenyl)-4-phenylpiperazine: Lacks the thioamide group.
Uniqueness
N-(4-phenoxyphenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbothioamide is unique due to its combination of phenoxyphenyl, phenylpropene, and thioamide groups, which may confer distinct biological and chemical properties.
Properties
Molecular Formula |
C26H27N3OS |
---|---|
Molecular Weight |
429.6 g/mol |
IUPAC Name |
N-(4-phenoxyphenyl)-4-[(E)-3-phenylprop-2-enyl]piperazine-1-carbothioamide |
InChI |
InChI=1S/C26H27N3OS/c31-26(27-23-13-15-25(16-14-23)30-24-11-5-2-6-12-24)29-20-18-28(19-21-29)17-7-10-22-8-3-1-4-9-22/h1-16H,17-21H2,(H,27,31)/b10-7+ |
InChI Key |
VFBFKHHUJMKMGA-JXMROGBWSA-N |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=S)NC3=CC=C(C=C3)OC4=CC=CC=C4 |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C(=S)NC3=CC=C(C=C3)OC4=CC=CC=C4 |
Origin of Product |
United States |
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